4-Chromanol

Descripción general

Descripción

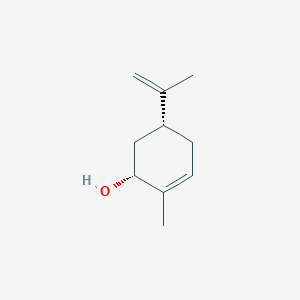

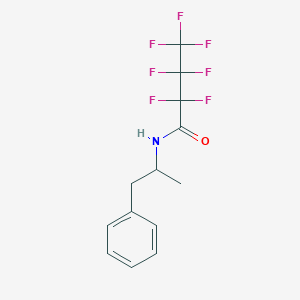

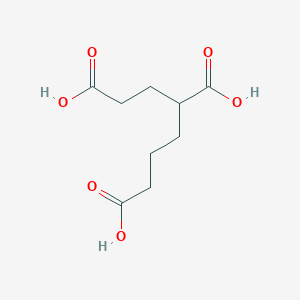

4-Chromanol, also known as 2H-1-Benzopyran-4-ol, is an organic compound with the molecular formula C9H10O2. It is a derivative of chroman, featuring a hydroxyl group at the fourth position of the chroman ring.

Mecanismo De Acción

Target of Action

4-Chromanol, a derivative of chromanol, interacts with several molecular targets and pathways. These include 5-lipoxygenase , nuclear receptors , and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway . These targets play crucial roles in various biological processes such as inflammation, apoptosis, cell proliferation, and carcinogenesis .

Mode of Action

This compound exerts its effects by binding to or interfering with its molecular targets. It acts as a promiscuous molecule, inhibiting enzyme activities, binding to cellular receptors, and modulating mitochondrial function as well as gene expression . The specific mode of action of this compound strongly depends on the concentrations of the compound .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to inflammation, apoptosis, cell proliferation, and carcinogenesis . By interacting with 5-lipoxygenase, nuclear receptors, and the NFκB pathway, this compound can influence these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its promiscuous nature. It can inhibit enzyme activities, bind to cellular receptors, and modulate mitochondrial function as well as gene expression . These actions can lead to changes in inflammation, apoptosis, cell proliferation, and carcinogenesis .

Análisis Bioquímico

Biochemical Properties

4-Chromanol interacts with various enzymes, proteins, and other biomolecules. It is known to bind or interfere with several molecular targets and pathways, including 5-lipoxygenase and nuclear receptors . The nature of these interactions is complex and can involve enzyme inhibition or activation, modulation of receptor activity, and changes in gene expression .

Cellular Effects

This compound has been found to exhibit a range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to have antioxidant and anti-inflammatory properties, as well as regulatory activities on cell signaling and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that the chromanols and chromenols are promiscuously acting molecules that inhibit enzyme activities, bind to cellular receptors, and modulate mitochondrial function as well as gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds such as Vitamin E have been studied extensively. For instance, Vitamin E, which includes lipophilic derivatives of chromanol, has been shown to have various biological functions in both cell and animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chromanol can be synthesized through several methods. One common approach involves the reduction of chroman-4-one using a suitable reducing agent. For instance, the reduction of chroman-4-one with sodium borohydride in methanol yields this compound . Another method involves the catalytic hydrogenation of chroman-4-one in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. This method involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The process is optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-Chromanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation with palladium catalyst.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: 4-Chromanone

Reduction: this compound

Substitution: Various substituted chromanols depending on the reagents used.

Aplicaciones Científicas De Investigación

4-Chromanol has a wide range of scientific research applications:

Comparación Con Compuestos Similares

. These compounds share a similar chromanol core but differ in their side chains and functional groups.

Tocopherols: These compounds have a saturated phytyl side chain and are known for their potent antioxidant properties.

The uniqueness of 4-Chromanol lies in its specific hydroxyl group position and its ability to undergo various chemical modifications, making it a versatile compound for research and industrial applications .

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSHXMOLUWTMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933308 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-93-2 | |

| Record name | 4-Chromanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chroman-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-chromanol?

A1: The molecular formula of this compound is C9H10O2, and its molecular weight is 150.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and gas chromatography-mass spectrometry (GC-MS). [, , , , , ] These techniques provide insights into the structure, functional groups, and purity of the compound. For instance, IR spectroscopy can identify the presence of the hydroxyl group and aromatic ring, while 1H NMR can determine the position and environment of hydrogen atoms within the molecule.

Q3: What are some recent advances in the synthesis of this compound derivatives?

A3: Recent research has explored novel synthetic routes for this compound derivatives. For example, copper(I)-catalyzed cyclization cascades offer an efficient approach to synthesize functionalized methylene this compound derivatives from ynols. [] Another method utilizes a chiral BINOL-Ti(OiPr)4 complex to catalyze the asymmetric difunctionalization of tertiary enamides with salicylaldehydes, yielding diverse cis,trans-configured 4-chromanols with excellent diastereoselectivity and enantioselectivity. [, ]

Q4: Can you elaborate on the stereoselective synthesis of this compound derivatives?

A4: Stereoselective synthesis of cis- and trans-3-amino-4-chromanols has been achieved through the controlled hydrogenation of 4-chromanones. [, ] The use of lithium cyanoborohydride (LiBH3CN) facilitates the reductive N-alkylation of 3-amino-4-chromanones with acetone, leading to the formation of 3-isopropylamino-4-chromanols. [] These stereoselective syntheses are crucial for obtaining specific isomers with potentially distinct biological activities.

Q5: How does the spatial arrangement of functional groups in this compound derivatives affect their pharmacological properties?

A5: Research on 3-amino-4-chromanol derivatives suggests that the spatial arrangement of functional groups significantly influences their pharmacological properties. For example, 7,8-dihydroxy-3-isopropylamino-4-chromanol exhibits strong β2-stimulating activity, while its 6,7-dihydroxy congener lacks this activity. [, ] This highlights the importance of stereochemistry in drug design and development.

Q6: What structural features of this compound derivatives contribute to their anti-HIV-1 activity?

A6: Studies on Calophyllum coumarins, which contain a this compound moiety, reveal that the stereochemistry of the 2,3-dimethyl-4-chromanol ring plays a crucial role in their anti-HIV-1 activity. [] Specifically, compounds with all-trans configurations (10R, 11S, 12S), such as (+)-calanolide A and (+)-inophyllum B, demonstrate promising anti-HIV-1 activity. [] This suggests that specific stereochemical configurations are essential for binding to the target and exerting the desired antiviral effects.

Q7: What are the potential antifungal applications of this compound?

A7: this compound, identified as a major component of Piper betle extract, exhibits antifungal activity against the rice blast fungus Magnaporthe oryzae. [] In vitro assays demonstrate the inhibitory effect of Piper betle extracts, and computational studies, including docking simulations and QSARIS analysis, suggest that this compound interacts with the trehalose-6-phosphate synthase enzyme, a potential target for antifungal drug development. []

Q8: What evidence supports the antibacterial activity of this compound?

A8: Research indicates that this compound, a major constituent in Piper betle leaf extracts, contributes to its antibacterial activity against Streptococcus mutans, a key contributor to dental caries. [, ] This finding supports the traditional use of Piper betle in oral hygiene practices.

Q9: Can you provide examples of this compound biotransformation by plant cells?

A10: Biotransformation studies demonstrate the ability of plant cells to modify this compound. Italian parsley (Petroselinum neapolitanum) callus cells can oxidize this compound to 4-chromanone. [] This biocatalytic approach offers a sustainable and environmentally friendly method for producing valuable 4-chromanone.

Q10: How has computational chemistry been used to study the interactions of this compound derivatives?

A11: Computational methods, such as density functional theory (DFT) calculations, have been employed to investigate the mechanisms of reactions involving this compound derivatives. [] For instance, DFT calculations were used to study the dynamic kinetic resolution process in the asymmetric hydrogenation of 3-amino-4-chromones, revealing a stereomutation pathway leading to the desired enantiomer. [] This illustrates the power of computational chemistry in understanding reaction pathways and designing efficient synthetic strategies.

Q11: Can QSAR models predict the activity of this compound derivatives?

A12: QSAR models, coupled with experimental data, have been used to predict the antifungal activity of this compound and other Piper betle extract components against Magnaporthe oryzae. [] These models can aid in identifying promising candidates for further development as antifungal agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)